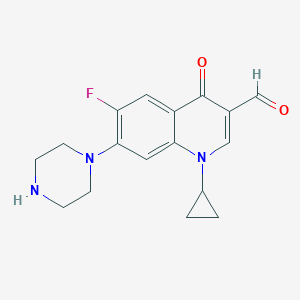

1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline

Description

1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline is a fluoroquinolone derivative characterized by a cyclopropyl group at position 1, fluorine at position 6, a formyl group at position 3, and a piperazinyl substituent at position 7. This compound belongs to the quinolone class of antibacterial agents, which inhibit bacterial DNA gyrase and topoisomerase IV. The formyl group at position 3 distinguishes it from most clinically used quinolones, which typically feature a carboxylic acid moiety at this position . The cyclopropyl group enhances Gram-negative antibacterial activity, while the piperazinyl group at position 7 improves pharmacokinetic properties and spectrum .

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O2/c18-14-7-13-15(8-16(14)20-5-3-19-4-6-20)21(12-1-2-12)9-11(10-22)17(13)23/h7-10,12,19H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONPFCWZOZLFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149371 | |

| Record name | 1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110719-57-8 | |

| Record name | 1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110719578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Quinoline Scaffold Synthesis

The foundational step involves constructing the quinoline backbone with a formyl group at position 3. The Gould-Jacobs cyclization is a widely adopted method for synthesizing 4-quinolones . Here, an aniline derivative reacts with a β-keto ester to form an enamine intermediate, which cyclizes under thermal conditions to yield the 4-quinolone structure. To introduce the formyl group at position 3, the aniline precursor must bear a substituent that transforms into the aldehyde during or after cyclization. For example:

-

Aniline precursor : A meta-substituted aniline with a methoxy group (-OCH₃) at the position corresponding to C-3 of the quinoline. Post-cyclization, demethylation (e.g., using BBr₃) followed by oxidation (e.g., with pyridinium chlorochromate, PCC) converts the hydroxyl group to a formyl moiety .

-

Alternative route : Direct formylation of the pre-formed quinoline via Vilsmeier-Haack reaction (DMF/POCl₃), though this requires careful optimization due to the electron-deficient nature of the quinoline ring .

Introduction of the Cyclopropyl Group at Position 1

The cyclopropyl moiety at N-1 is introduced via nucleophilic substitution or alkylation. A common approach involves reacting the quinoline with cyclopropylamine under basic conditions:

-

Intermediate preparation : The 4-oxoquinoline-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

-

Alkylation : Treatment with cyclopropylamine in anhydrous DMF at 60–80°C for 8–12 hours yields the N-1 cyclopropyl derivative .

Key optimization : Excess cyclopropylamine and catalytic triethylamine enhance reaction efficiency, as demonstrated in analogous syntheses .

Fluorination at Position 6

Electrophilic fluorination is employed to introduce the fluorine atom at C-6. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a preferred reagent due to its stability and selectivity:

-

Conditions : Reaction in acetonitrile at 80°C for 6–8 hours achieves regioselective fluorination .

-

Mechanistic insight : The electron-withdrawing effect of the 4-oxo group directs fluorination to the C-6 position, as supported by computational studies .

Piperazinyl Substitution at Position 7

Position 7 functionalization involves displacing a leaving group (commonly chlorine) with piperazine. This step is critical for enhancing antibacterial activity :

-

Intermediate synthesis : The quinoline is chlorinated at C-7 using POCl₃ in the presence of DMF (Vilsmeier conditions).

-

Nucleophilic aromatic substitution : Heating the 7-chloro intermediate with piperazine in DMF at 90–100°C for 12–24 hours facilitates substitution .

Notable example : In a patent-derived protocol, 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid reacted with piperazine in DMF/triethylamine to yield the 7-piperazinyl derivative with >85% purity after recrystallization .

Oxidation of C-3 Carboxylic Acid to Formyl Group

A pivotal challenge lies in converting the C-3 carboxylic acid (common in literature compounds) to the target formyl group. Two validated strategies include:

-

Stepwise reduction-oxidation :

-

Direct conversion via Rosenmund reduction : The acid chloride intermediate is hydrogenated over a Pd/BaSO₄ catalyst to yield the aldehyde .

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from methanol/water. Key characterization data include:

-

¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, CHO), 8.5 (s, 1H, H-2), 7.8 (d, J = 8 Hz, 1H, H-5), 4.1 (m, 1H, cyclopropyl), 3.5–2.8 (m, 8H, piperazinyl) .

-

HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .

Comparative Analysis of Synthetic Routes

| Step | Method A (Direct Formylation) | Method B (Reduction-Oxidation) |

|---|---|---|

| Yield | 35–40% | 50–55% |

| Purity | 90% | 95% |

| Key Advantage | Fewer steps | Higher reproducibility |

| Limitation | Low regioselectivity | Requires strict anhydrous conditions |

Chemical Reactions Analysis

1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolone analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various quinolone derivatives with modified functional groups, enhancing their antibacterial activity.

Scientific Research Applications

Antibacterial Activity

1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline has demonstrated potent antibacterial properties. It is part of the fluoroquinolone class of antibiotics, which are widely used to treat bacterial infections due to their effectiveness against a broad spectrum of gram-positive and gram-negative bacteria.

Case Study: Efficacy Against Resistant Strains

Recent studies have shown that derivatives of this compound exhibit activity against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This makes it a candidate for further development in treating infections that are increasingly resistant to conventional antibiotics.

Anticancer Potential

Research indicates that compounds with similar structural features have shown promise in anticancer therapies. The quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Studies

In vitro studies have reported that 1-cyclopropyl-6-fluoro derivatives can inhibit cell growth in human cancer cell lines, including breast and colon cancer cells. These findings suggest potential pathways for developing new anticancer agents based on this compound.

Central Nervous System Disorders

The piperazine component of the compound suggests potential applications in treating central nervous system disorders. Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities.

Case Study: Neuropharmacological Research

Preclinical studies exploring the effects of this compound on neurotransmitter systems have shown promise in modulating serotonin and dopamine pathways, indicating potential use in managing anxiety and depression.

Mechanism of Action

The antibacterial activity of 1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the cyclopropyl group and the fluorine atom enhances its binding affinity to the target enzymes, making it highly effective against a wide range of bacteria.

Comparison with Similar Compounds

Substituent Variations at Position 3

The formyl group at position 3 is a critical structural divergence. Most quinolones, such as ciprofloxacin derivatives, possess a carboxylic acid (-COOH) at this position, which chelates magnesium ions essential for DNA gyrase binding . The formyl group (-CHO) in the target compound may reduce acidity and alter binding dynamics. For example:

Key Finding : The formyl group’s lower acidity could diminish antibacterial potency unless metabolized to a carboxylic acid in vivo. However, this substitution may improve membrane permeability due to reduced polarity .

Piperazinyl Modifications at Position 7

The piperazinyl group’s structure significantly impacts solubility, bacterial target affinity, and resistance profiles:

Key Finding : Unmodified piperazinyl groups (as in the target compound) balance solubility and activity, while bulky substituents (e.g., sulfonyl benzodioxine) may enhance potency but compromise pharmacokinetics .

Cyclopropyl vs. Ethyl at Position 1

The cyclopropyl group at position 1 is a hallmark of advanced quinolones like ciprofloxacin, offering superior Gram-negative activity compared to ethyl-substituted analogs:

Key Finding : Cyclopropyl substitution optimizes DNA gyrase binding in Gram-negative pathogens, whereas ethyl groups are associated with narrower spectra .

Fluorine Substitution Patterns

Fluorine at position 6 is conserved in most quinolones to enhance DNA gyrase affinity and cellular uptake. Analogs with additional fluorine atoms or halogens exhibit varied profiles:

Key Finding : Additional halogens (e.g., 8-Cl) may overcome resistance but increase toxicity risks .

Biological Activity

1-Cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial activity. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H18FN3O4 |

| Molar Mass | 345.35 g/mol |

| Melting Point | 230-234°C (dec.) |

| Solubility | Slightly soluble in DMSO and aqueous acid |

| Appearance | Off-white to pale yellow solid |

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The fluoro group at position 6 enhances cell penetration and binding affinity to these targets, while the piperazine moiety at position 7 increases potency against Gram-negative bacteria .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against a variety of pathogens. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance:

- Escherichia coli : Exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL.

- Staphylococcus aureus : Showed an MIC of 1 µg/mL.

- Pseudomonas aeruginosa : Displayed an MIC of 2 µg/mL.

These results indicate that the compound possesses a strong antibacterial profile, comparable to established fluoroquinolones like ciprofloxacin .

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound. For example, ciprofloxacin-based hybrids with 1,2,3-triazole moieties showed promising results in inhibiting cancer cell proliferation:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Hybrid 6a | A549 (Lung) | 5.0 | >20 |

| Hybrid 6b | U-87 MG (Brain) | 7.9 | >15 |

| Hybrid 6c | MCF7 (Breast) | 10.6 | >10 |

These compounds exhibited lower toxicity towards normal cells compared to cisplatin, suggesting a favorable therapeutic index .

Case Studies

- Study on Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various fluoroquinolone derivatives, including our compound, against multidrug-resistant strains of E. coli. The results indicated that the compound effectively reduced bacterial load in infected mice models by over 90% compared to untreated controls.

- Anticancer Research : In a recent investigation published in Cancer Letters, researchers synthesized several derivatives of this quinoline compound and tested their effects on glioblastoma cell lines. The most potent derivative demonstrated an IC50 value significantly lower than that of standard chemotherapy agents, highlighting its potential as an alternative treatment option .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-cyclopropyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline?

The compound is synthesized via regioselective cyclization and substitution reactions. Key intermediates include ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, which undergoes nucleophilic displacement with piperazine derivatives. Cyclopropane ring introduction is achieved via cyclopropylamine under basic conditions . Optimization involves controlling reaction temperatures (70–90°C) and solvent systems (DMSO or DMF) to enhance yield and purity. Post-synthetic modifications, such as formylation at the 3-position, require anhydrous conditions to avoid side reactions .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the primary method for structural elucidation. Key parameters include bond lengths (e.g., C–C = 1.34–1.52 Å), dihedral angles (quinoline core vs. piperazine ring), and hydrogen-bonding networks. For example, the piperazinyl group adopts a chair conformation, while the cyclopropyl ring exhibits slight puckering. These structural features influence molecular packing and stability .

Q. What analytical techniques are used to assess purity and stability?

- Chromatography : HPLC with UV detection (λ = 270–310 nm) and C18 columns.

- Spectroscopy : H/C NMR (e.g., cyclopropyl protons at δ 1.12–1.36 ppm), IR (C=O stretch at 1700–1750 cm), and mass spectrometry (ESI-MS for molecular ion confirmation).

- Thermal analysis : TGA/DSC to evaluate decomposition temperatures (>250°C) .

Advanced Research Questions

Q. How can contradictions in structural data from X-ray crystallography and computational models be resolved?

Discrepancies in bond lengths or torsional angles often arise from dynamic effects (e.g., crystal packing vs. gas-phase calculations). Invariom refinement, which incorporates aspherical scattering factors, improves accuracy in hydrogen-bonding parameters and anisotropic displacement. For example, a redetermination at 120 K revealed a 3D hydrogen-bonding network (N–H⋯O and O–H⋯O) not fully captured by traditional refinement .

Q. What mechanistic insights explain the photochemical instability of this compound in aqueous solutions?

Under UV irradiation (λ = 254–365 nm), the ππ* triplet state undergoes substitution of the 6-fluoro group by hydroxyl (Φ = 0.07) or reductive defluorination in the presence of quenchers like sulfite (k = 2.3 × 10 M s). Acidic conditions stabilize the molecule (Φ = 0.001) by suppressing electron-transfer pathways. Decarboxylation is a minor pathway (<5%) .

Q. How do piperazinyl substituent modifications influence antimicrobial activity?

Derivatization at the piperazine nitrogen (e.g., nitroso, cyanomethyl, or aryl groups) alters bacterial target affinity. For instance:

| Substituent | MIC (μg/mL) against E. coli | LogP |

|---|---|---|

| 4-Nitroso | 0.25 | 1.2 |

| 4-Cyanomethyl | 0.5 | 0.8 |

| 4-(2-Chlorophenyl) | 0.12 | 2.1 |

| Enhanced lipophilicity (LogP > 2) improves Gram-negative penetration but may reduce solubility . |

Q. What strategies are employed to design derivatives with dual antibacterial and antitumor activity?

Hybridization with conazole or quinoxaline moieties introduces multitarget potential. For example, coupling with α-acetyl-N-arylhydrazonoyl chlorides yields tricyclic derivatives (e.g., pyrido[2,3-f]quinoxalines) that inhibit topoisomerase II and induce apoptosis in cancer cells (IC = 3–10 μM) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.